

Application Notes and Protocols for Assessing Avibactam Synergy with Other Antibiotics

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Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

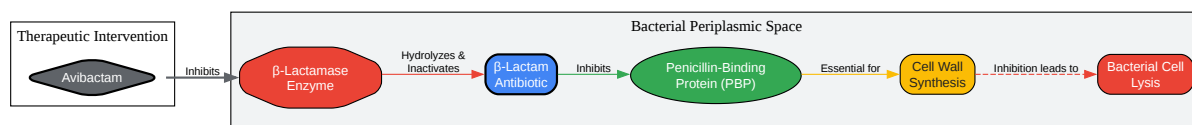
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of avibactam, a non- β -lactam β -lactamase inhibitor, with various β -lactam antibiotics against multidrug-resistant bacteria. Avibactam restores the efficacy of these antibiotics by inhibiting a wide range of β -lactamase enzymes, including Ambler class A, C, and some D enzymes, which are a primary mechanism of resistance in many Gram-negative pathogens.^{[1][2][3]}

Mechanism of Synergistic Action

Avibactam's synergistic effect stems from its ability to protect β -lactam antibiotics from degradation by bacterial β -lactamases.^[2] Unlike some other inhibitors, avibactam forms a reversible covalent bond with the β -lactamase enzyme, effectively inactivating it and allowing the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.^{[1][4]} This mechanism is particularly effective against bacteria producing extended-spectrum β -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and AmpC β -lactamases.^{[5][6]} However, avibactam is not active against metallo- β -lactamases (MBLs).^[5]



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Caption: Mechanism of avibactam synergy with β -lactam antibiotics.

Experimental Protocols for Synergy Assessment

Several in vitro methods can be employed to assess the synergy between avibactam and a partner antibiotic. The choice of method may depend on the specific research question, throughput requirements, and available resources.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to quantify the synergistic effect of two antimicrobial agents. It determines the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

- **Preparation of Antibiotic Stock Solutions:** Prepare stock solutions of the β -lactam antibiotic and avibactam in an appropriate solvent, as recommended by CLSI or EUCAST guidelines, at a concentration that is a multiple of the highest concentration to be tested.^{[7][8]}
- **Plate Setup:**
 - In a 96-well microtiter plate, add 50 μ L of cation-adjusted Mueller-Hinton broth (CAMHB) to each well.
 - Create two-fold serial dilutions of the β -lactam antibiotic along the x-axis (e.g., columns 1-10) and two-fold serial dilutions of avibactam along the y-axis (e.g., rows A-G).^{[7][9]}

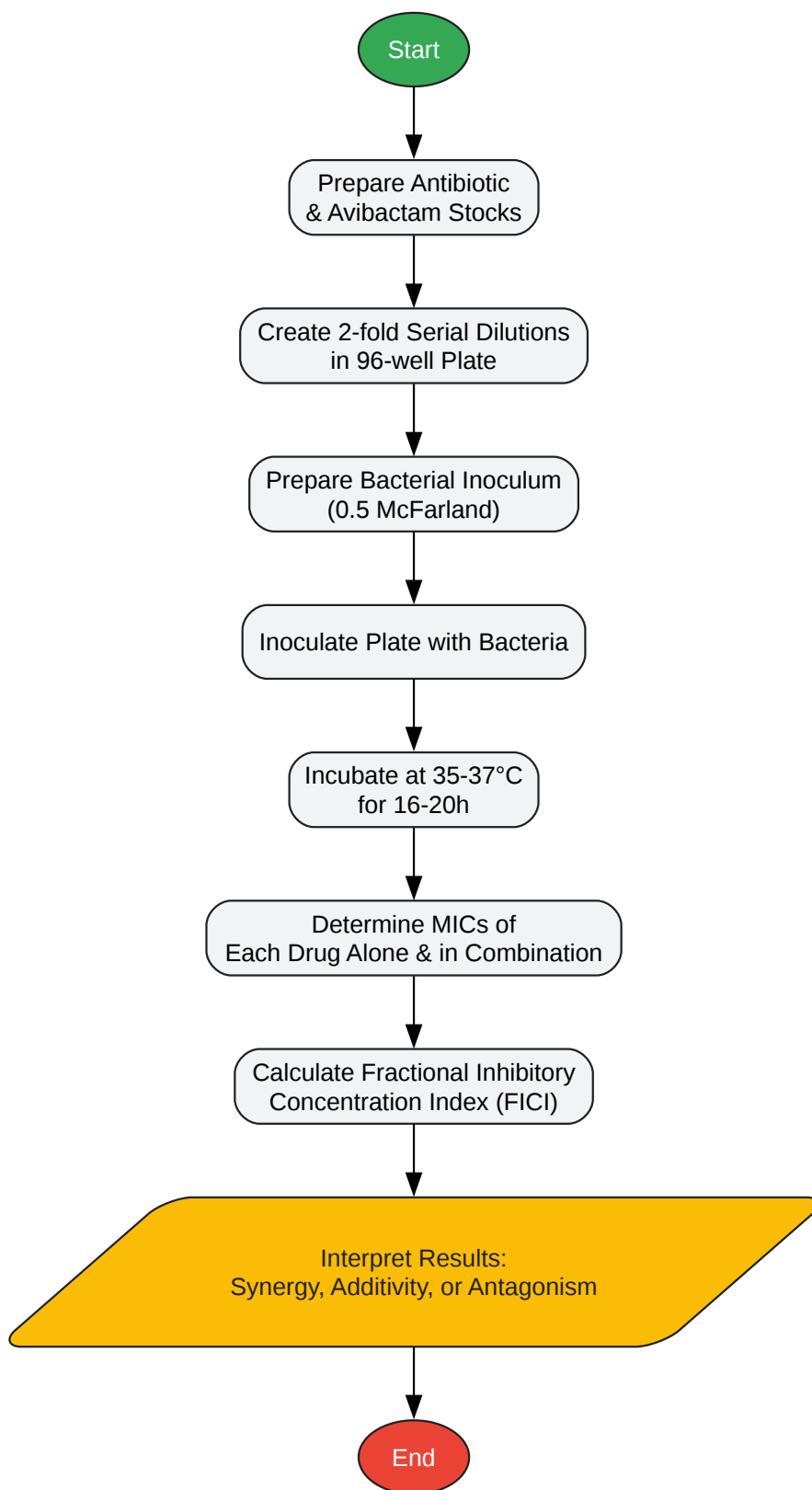
Column 11 should contain only the β -lactam antibiotic dilutions (avibactam control), and row H should contain only the avibactam dilutions (β -lactam control). Well H12 serves as the growth control (no antibiotic).

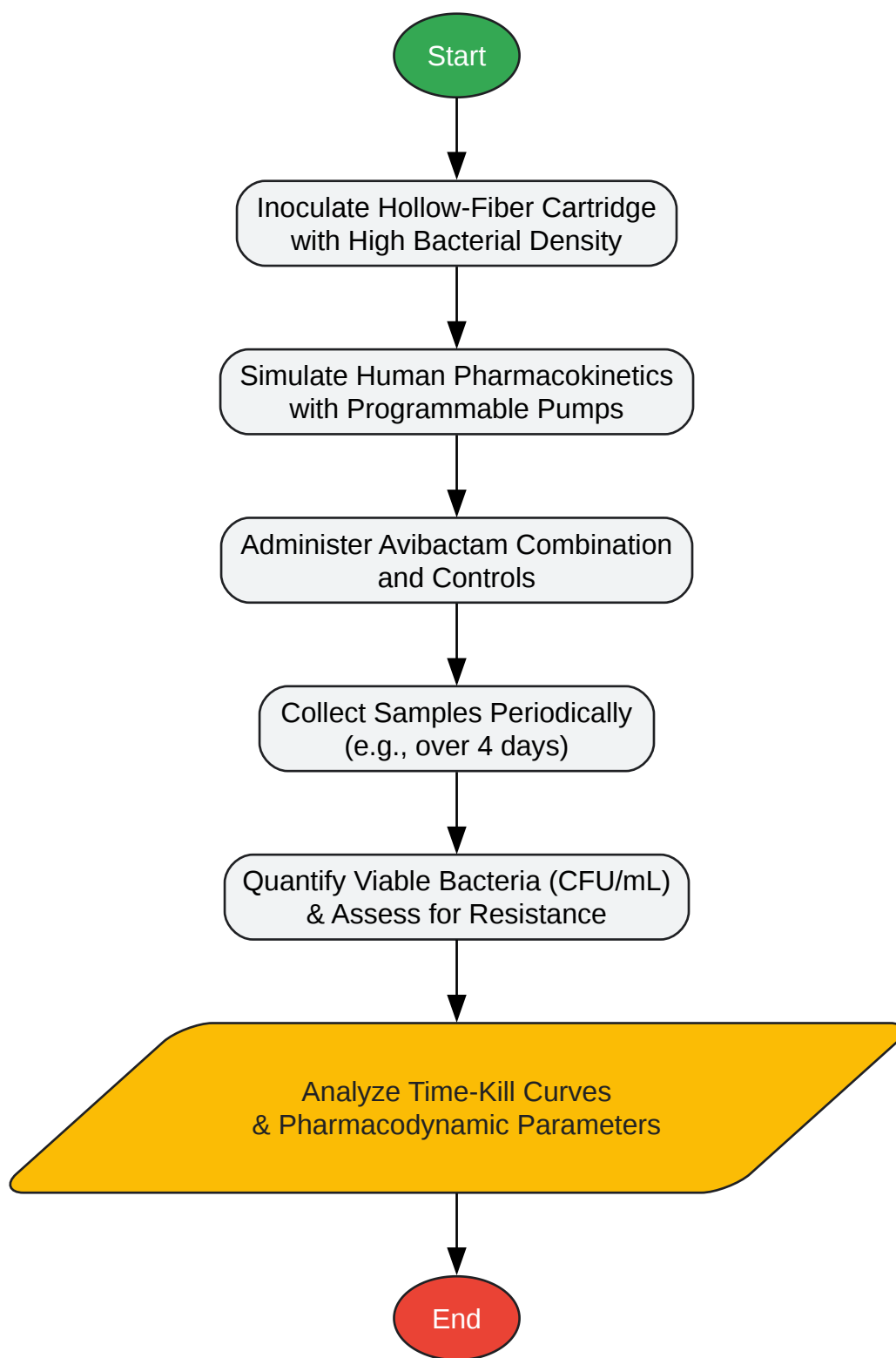
- **Bacterial Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- **Inoculation:** Add 50 μ L of the standardized bacterial inoculum to each well.
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- **Reading Results:** Determine the MIC of each antibiotic alone and in combination as the lowest concentration that completely inhibits visible bacterial growth.
- **Data Analysis (Fractional Inhibitory Concentration Index - FICI):** The FICI is calculated for each well showing no growth using the following formula:
$$\text{FICI} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$$
[\[10\]](#)
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4$
 - Antagonism: $\text{FICI} > 4$ [\[11\]](#)

Table 1: Example Checkerboard Assay Results for Ceftazidime-Avibactam against a KPC-producing *Klebsiella pneumoniae*

| Ceftazidime (µg/mL) | Avibactam (µg/mL) | Growth | FICI | Interpretation |
|------------------------|----------------------|--------|-------|----------------|
| 128 (MIC alone) | 0 | + | - | - |
| 64 | 0 | + | - | - |
| 32 | 0 | + | - | - |
| 16 | 0 | + | - | - |
| 8 | 0 | + | - | - |
| 4 | 0 | + | - | - |
| 2 | 0 | + | - | - |
| 1 | 0 | + | - | - |
| 0 | 16 (MIC alone) | + | - | - |
| 0 | 8 | + | - | - |
| 0 | 4 | + | - | - |
| 0 | 2 | + | - | - |
| 2 | 4 | - | 0.265 | Synergy |
| 4 | 2 | - | 0.156 | Synergy |

Note: This is illustrative data. Actual MICs will vary.





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